3,4,5-三羟基肉桂酸

描述

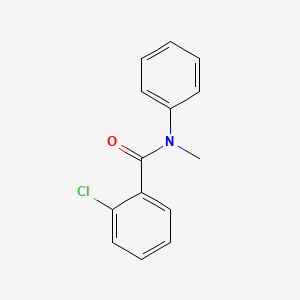

3,4,5-Trihydroxycinnamic Acid, also known as THC, is a phenolic compound . It exhibits anti-asthmatic effects in vitro and in vivo . It has been found in the bark of Betula pubescens and has shown to have anti-inflammatory activity . It also has antioxidant properties and has been shown to inhibit the production of TNF-α .

Molecular Structure Analysis

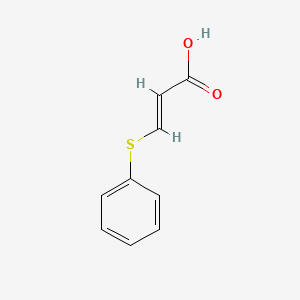

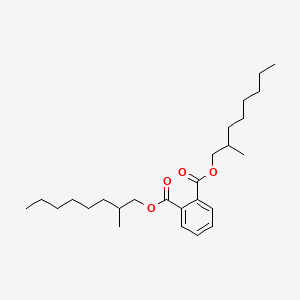

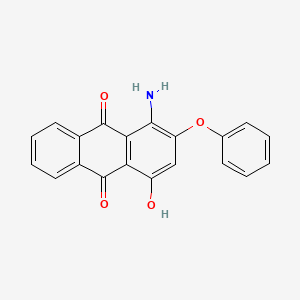

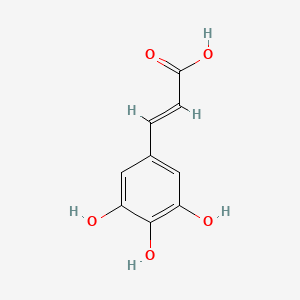

The molecular formula of 3,4,5-Trihydroxycinnamic acid is C9H8O5 . It has a molecular weight of 196.16 . The InChI key is ACEAELOMUCBPJP-OWOJBTEDSA-N .Physical And Chemical Properties Analysis

3,4,5-Trihydroxycinnamic acid is a light beige to beige solid . It is soluble in DMSO (slightly) and methanol (slightly) . It has a boiling point of 501.5°C at 760 mmHg and a melting point of 185-188°C . The density is 1.63 g/cm3 .科学研究应用

抗炎特性

3,4,5-三羟基肉桂酸 (THCA) 已证明具有显着的抗炎活性。在涉及 LPS 刺激的 BV2 小胶质细胞和人角质形成细胞系的实验中,THCA 有效抑制了促炎介质(如 NO、TNF-α、IL-1β 和 MCP-1)的诱导,这些介质对于活化的小胶质细胞的迁移至关重要。其机制涉及激活 Nrf2 通路,即细胞保护转录因子,表明其作为中枢神经系统炎症相关疾病治疗佐剂的潜力 (Lee 等,2013)。在 TNF-α/IFN-γ 刺激的 HaCaT 细胞中观察到了类似的抗炎作用,THCA 抑制各种炎性标志物和通路,表明其在治疗皮肤炎性疾病中的效用 (Park 等,2021)。

抗氧化和生物催化特性

THCA 以其强大的抗氧化特性而闻名。一项关于肉桂酸衍生物(包括 THCA)的综合研究调查了它们的结构和抗/促氧化特性。该研究强调了 THCA 在各种应用中的潜力,因为它具有抗氧化能力 (Gryko 等,2021)。此外,THCA 已被用作生物催化过程中的底物。例如,已经探索了通过鲍曼不动杆菌中的对羟基苯乙酸 3-羟化酶合成 THCA,展示了其在医药应用中的潜力,因为它具有抗氧化性质 (Dhammaraj 等,2015)。

慢性疾病中的治疗潜力

THCA 在慢性阻塞性肺疾病 (COPD) 和变应性哮喘等慢性疾病方面显示出有希望的结果。在 COPD 的实验模型中,THCA 显着抑制了各种炎性标志物并上调了保护性酶,表明其对肺部炎症具有保护作用 (Min 等,2020)。类似地,THCA 在体外和体内均表现出抗哮喘作用,在卵白蛋白诱导的哮喘小鼠模型中减少炎性标志物并改善症状 (Park 等,2020)。

可持续生产方法

THCA 的可持续和绿色生产一直是近期研究的重点。一项值得注意的研究描述了从棕榈油厂废水中生物催化生产 THCA,展示了一种生产这种化合物的经济高效且环保的方法 (Pinthong 等,2017)。

作用机制

Target of Action

3,4,5-Trihydroxycinnamic acid (THCA) primarily targets vascular leakage and inflammatory responses . It has been shown to inhibit the lipopolysaccharide (LPS)-induced inflammatory response by increasing the expression of SIRT1 in human umbilical vein endothelial cells . THCA also targets TNF-α/IFN-γ-stimulated HaCaT cells , exerting anti-inflammatory effects .

Mode of Action

THCA interacts with its targets by inhibiting the inflammatory response and increasing the expression of SIRT1 . It also suppresses the secretion and mRNA expression levels of various interleukins and chemokines in TNF-α/IFN-γ-stimulated HaCaT cells . Furthermore, THCA inhibits the activation of AKT, ERK, and nuclear factor-κB in these cells .

Biochemical Pathways

The biochemical pathways affected by THCA include the heme-oxygenase-1 (HO-1) pathway and the mitogen-activated protein kinases (MAPKs)/nuclear factor-κB (NF-κB) signaling pathway . THCA increases the expression of HO-1 and decreases macrophage infiltration in LPS-induced septic kidney . It also suppresses the activation of MAPKs and NF-κB in TNF-α/IFN-γ-stimulated HaCaT cells .

Result of Action

The molecular and cellular effects of THCA’s action include the reduction of macrophage infiltration and the increase of HO-1 expression in LPS-challenged septic kidney . It also significantly attenuates degranulation of mast cells through the inhibition of MAPKs/NF-κB signaling pathway in RBL-2H3 cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of THCA. For instance, THCA is a phenolic compound found in the bark of Betula pubescens , suggesting that its natural environment and extraction method may impact its bioactivity. Moreover, the effect of THCA on the environment has been studied in the context of increasing the carbon and nitrogen compounds transformation processes occurring in biological wastewater treatment .

属性

IUPAC Name |

(E)-3-(3,4,5-trihydroxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O5/c10-6-3-5(1-2-8(12)13)4-7(11)9(6)14/h1-4,10-11,14H,(H,12,13)/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACEAELOMUCBPJP-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)O)O)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C(=C1O)O)O)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6093-59-0, 709007-50-1 | |

| Record name | NSC153688 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=153688 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(3,4,5-trihydroxyphenyl)prop-2-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: 3,4,5-Trihydroxycinnamic acid has been shown to interact with several molecular targets, leading to a cascade of downstream effects. It effectively inhibits the activation of NF-κB, a key transcription factor involved in inflammation, by suppressing the degradation of IκB, which sequesters NF-κB in the cytoplasm [, , ]. This inhibition leads to a decrease in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 [, , , ]. Additionally, 3,4,5-Trihydroxycinnamic acid activates the Nrf2 pathway, promoting the expression of the antioxidant enzyme heme oxygenase-1 (HO-1) [, , , ], ultimately contributing to its anti-inflammatory and cytoprotective effects.

A: 3,4,5-Trihydroxycinnamic acid is a trihydroxylated derivative of cinnamic acid. Its molecular formula is C9H8O5 and its molecular weight is 196.16 g/mol []. Spectroscopic analyses, including Raman spectroscopy and ab initio calculations, reveal that the molecule predominantly adopts a planar geometry, primarily due to the stabilizing effect of π-electron delocalization [].

A: Yes, studies have investigated the structure-activity relationship of cinnamic acid derivatives, including 3,4,5-Trihydroxycinnamic acid. Research indicates that the number and position of hydroxyl groups on the aromatic ring significantly influence the molecule's antioxidant and anti-cancer properties [, ]. For example, increasing the number of hydroxyl groups generally enhances the inhibitory effects on cancer cell growth [].

A: Research suggests that 3,4,5-Trihydroxycinnamic acid is biosynthesized from precursors within the shikimate pathway [, ]. Specifically, studies utilizing 13C-labeled glucose have pointed to 5-dehydroshikimate as a likely precursor []. Pathways involving phenylalanine, caffeic acid, or direct conversion from 3,4,5-trihydroxycinnamic acid have been largely ruled out as major contributors [].

A: While 3,4,5-Trihydroxycinnamic acid itself may not possess direct catalytic properties, enzymes like p-hydroxyphenylacetate 3-hydroxylase (HPAH) can utilize it as a substrate [, , ]. HPAH catalyzes the synthesis of 3,4,5-trihydroxyphenyl)acetic acid from 3,4,5-Trihydroxycinnamic acid []. This biocatalytic process holds potential for the green and sustainable production of valuable compounds from renewable resources [, , ].

A: Numerous in vitro and in vivo studies have been conducted to elucidate the biological activity of 3,4,5-Trihydroxycinnamic acid. In vitro studies using LPS-stimulated BV2 microglial cells demonstrated its ability to suppress the production of pro-inflammatory mediators like NO, TNF-α, and IL-1β [, ]. Furthermore, 3,4,5-Trihydroxycinnamic acid exhibited anti-inflammatory effects in LPS-challenged human umbilical vein endothelial cells by suppressing the expression of adhesion molecules like ICAM-1 and VCAM-1 [].

A: Research shows that 3,4,5-Trihydroxycinnamic acid exhibits anti-allergic properties by suppressing mast cell activation []. In a study using rat basophilic leukemia (RBL-2H3) cells, 3,4,5-Trihydroxycinnamic acid significantly attenuated the release of inflammatory mediators like TNF-α, β-hexosaminidase, and histamine, which are typically released upon mast cell degranulation [].

ANone: Yes, 3,4,5-Trihydroxycinnamic acid has shown promise as a potential therapeutic agent for various diseases, including:

- Sepsis: Research suggests that 3,4,5-Trihydroxycinnamic acid may offer protection against sepsis by increasing heme oxygenase-1 (HO-1) expression and reducing macrophage infiltration in the kidneys [, ].

- Acute Lung Injury: Studies indicate that 3,4,5-Trihydroxycinnamic acid attenuates LPS-induced acute lung injury by downregulating inflammatory molecules and activating the HO-1/AMPK pathway [].

- Asthma: Research has shown that 3,4,5-Trihydroxycinnamic acid exerts anti-asthmatic effects both in vitro and in vivo [].

A: Computational studies, including molecular docking simulations, have been conducted to understand the interactions of 3,4,5-Trihydroxycinnamic acid derivatives with biological targets [, ]. These studies provide insights into the binding modes and potential mechanisms of action of these compounds.

A: Yes, 3,4,5-Trihydroxycinnamic acid, often found in its esterified forms, has been identified in various plant sources. It is a constituent of lentil (Lens culinaris) aerial parts, where it is present as an acylating group in kaempferol and quercetin glycosides []. These findings highlight the presence of this compound in the human diet through plant-based foods.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。